molecular formula C24H38N2O4 B1662120 Valbenazine CAS No. 1025504-45-3

Valbenazine

Katalognummer B1662120
CAS-Nummer: 1025504-45-3
Molekulargewicht: 418.6 g/mol
InChI-Schlüssel: GEJDGVNQKABXKG-CFKGEZKQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Valbenazine is a vesicular monoamine transporter 2 inhibitor used to treat tardive dyskinesia and chorea associated with Huntington’s disease . It is available only with a doctor’s prescription .


Synthesis Analysis

Valbenazine is a modified metabolite of tetrabenazine . The synthesis of valbenazine involves a highly stereoselective 1,3-dipolar cycloaddition and enzymatic kinetic resolution . The cascade process includes cycloaddition, N˗O bond cleavage, and lactamization .


Molecular Structure Analysis

Valbenazine has a molecular weight of 418.578 g/mol . It has a chemical formula of C24H38N2O4 .


Chemical Reactions Analysis

Valbenazine acts as a reversible inhibitor of vesicular monoamine transporter 2 . It is thought to work by preventing the release of dopamine from small structures (vesicles) within dopamine-producing nerve cells, which reduces extra dopamine signaling in the brain .


Physical And Chemical Properties Analysis

Valbenazine has a molar mass of 418.578 g/mol . It has a chemical formula of C24H38N2O4 .

Zukünftige Richtungen

Valbenazine was approved by the FDA for the treatment of chorea associated with Huntington’s disease . The approval was supported by positive results in multiple trials, including the KINECT-HD Phase 3 study and the ongoing KINECT-HD2 open-label extension trial . The reduction in chorea severity was observed as early as 2 weeks after starting treatment with an initial dose of 40 mg .

Eigenschaften

IUPAC Name

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJDGVNQKABXKG-CFKGEZKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026306
Record name Valbenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Valbenazine and its active meabolites bind to and inhibit vesicular monoamine transporter 2 (VMAT2)with high selectivity (valbenazine Ki = 150nM, [+]-α-HTBZ Ki = 1.98nM, NBI136110 Ki = 160nM) with no significant binding to VMAT1 (Ki <10microM for each). This prevents the reuptake and storage of monoamine neurotransmitters noradrenaline, dopamine, and serotonin in synaptic vesicles making them vulnerable to metabolism by cytosolic enzymes. The presynaptic release of monoamine neurotransmitters is decreased due to the lack of vesicles with packaged neurotransmitter ready for release into the synapse. Neither valbenazine nor its active metabolite exhibit significant off target binding at dopamine, serotonin, or adrenaline receptors or uptake transporters at 10microM concentrations.
Record name Valbenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Valbenazine

CAS RN

1025504-45-3
Record name L-Valine (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025504-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valbenazine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025504453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valbenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valbenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valbenazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54K37P50KH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valbenazine
Reactant of Route 2
Valbenazine
Reactant of Route 3
Valbenazine
Reactant of Route 4
Valbenazine
Reactant of Route 5
Valbenazine
Reactant of Route 6
Valbenazine

Citations

For This Compound
1,560
Citations
DE Grigoriadis, E Smith, SRJ Hoare, A Madan… - … of Pharmacology and …, 2017 - ASPET
… Valbenazine is converted to two significant circulating … to assess and compare valbenazine, tetrabenazine, and their … to evaluate possible off-target interactions of valbenazine, R,R,R-…
Number of citations: 77 jpet.aspetjournals.org
RA Hauser, SA Factor, SR Marder… - American Journal of …, 2017 - Am Psychiatric Assoc
… of valbenazine as a … -daily valbenazine significantly improved tardive dyskinesia in participants with underlying schizophrenia, schizoaffective disorder, or mood disorder. Valbenazine …
Number of citations: 224 ajp.psychiatryonline.org
L Citrome - International Journal of Clinical Practice, 2017 - Wiley Online Library
Objective The objective of this systematic review was to describe the efficacy, tolerability, and safety of valbenazine for the treatment of tardive dyskinesia ( TD ). Data sources The …
Number of citations: 51 onlinelibrary.wiley.com
ES Kim - Drugs, 2017 - Springer
… the exposure of valbenazine and [+]-α-HTBZ (reduce valbenazine dose to … valbenazine based on tolerability), adding a strong CYP3A4 inducer decreases the exposure of valbenazine …
Number of citations: 16 link.springer.com
S Brar, A Vijan, FL Scott, R Jimenez… - Clinical …, 2023 - Wiley Online Library
… of deutetrabenazine and valbenazine. Time points where … valbenazine, valbenazine C max was reached within 4.0 hours (Table 3 and Figure 2). After C max was achieved, valbenazine …
Number of citations: 2 accp1.onlinelibrary.wiley.com
ND Harriott, JP Williams, EB Smith, HP Bozigian… - Progress in medicinal …, 2018 - Elsevier
… This chapter describes the process leading to the discovery of valbenazine, its pharmacological characteristics, along with preclinical and clinical evidence of its efficacy. …
Number of citations: 25 www.sciencedirect.com
SR Marder, C Singer, JP Lindenmayer… - Journal of clinical …, 2019 - journals.lww.com
… Dose reduction of valbenazine should also be considered … ]), once-daily treatment with valbenazine resulted in rapid TD … weeks of valbenazine (40 or 80 mg/d), long-term valbenazine …
Number of citations: 32 journals.lww.com
T Müller - Expert opinion on investigational drugs, 2015 - Taylor & Francis
… This narrative review aims to discuss valbenazine application for the therapy of tardive dyskinesia against the background of the available tetrabenazine. Valbenazine received a …
Number of citations: 66 www.tandfonline.com
S Uhlyar, JA Rey - Pharmacy and Therapeutics, 2018 - ncbi.nlm.nih.gov
… Valbenazine is formulated as a tosylated salt and is slightly soluble in water. Each capsule … mg or 146 mg of valbenazine tosylate, which is equivalent to 40 mg or 80 mg of valbenazine, …
Number of citations: 18 www.ncbi.nlm.nih.gov
SA Factor, G Remington, CL Comella… - The Journal of …, 2017 - psychiatrist.com
… -randomized 1: 1 to valbenazine 80 or 40 mg while others continued valbenazine at the KINECT 3 dose… Long-term valbenazine treatment did not appear to induce or worsen akathisia or …
Number of citations: 88 www.psychiatrist.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.